molecular formula C5H10F3N B3047902 1,1,1-Trifluoropentan-2-amine CAS No. 1481-56-7

1,1,1-Trifluoropentan-2-amine

Cat. No. B3047902
CAS RN: 1481-56-7
M. Wt: 141.13 g/mol
InChI Key: YFKRQARROWXYNI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropentan-2-amine is an organic compound that contains nitrogen. It is a derivative of amines, which are organic compounds that structurally resemble ammonia (NH3) but have additional properties based on their carbon connectivity . In amines, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .


Synthesis Analysis

The synthesis of amines involves several methods. One common method is the reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide . This reaction is part of a larger set of reactions that result in a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .


Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom that can bond up to three hydrogens. In the case of this compound, one or more of these hydrogens are replaced by a carbon-containing group . The molecular weight of this compound is 141.13 .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. These reactions can involve the formation of intermolecular hydrogen bonds using the lone pair of electrons on the nitrogen atom . Additionally, amines can react with acids to form salts and can also react with electrophiles .


Physical And Chemical Properties Analysis

Amines have several physical and chemical properties. They can be gases or volatile liquids with an ammonia-like or fish-like smell . The boiling point of amines is influenced by their ability to form intermolecular hydrogen bonds . Lower aliphatic amines are soluble in water due to their ability to form hydrogen bonds with water molecules .

Scientific Research Applications

Synthesis and Chemical Applications

  • Electrochemical Fluorination : A study by Ono et al. (1985) explored the electrochemical fluorination of partly fluorinated compounds, which could be relevant to understanding the behavior of compounds like 1,1,1-Trifluoropentan-2-amine in similar processes (Ono et al., 1985).

  • Trifluoroethylation of Amines : Andrews et al. (2017) discussed a practical and catalyst-free trifluoroethylation reaction of amines, which might be applicable to this compound (Andrews et al., 2017).

  • Synthesis of 1,2-Dihydrotriazines : Research by Fetyukhin and Vovk (1983) on the synthesis of symmetrical 1,2-dihydrotriazines using similar compounds could provide insights into the potential reactions of this compound (Fetyukhin & Vovk, 1983).

Material Science and Industrial Applications

  • Microporous Materials Synthesis : A study by Weigel et al. (1997) on the synthesis of large-pore gallium oxyfluorophosphates using combinations of structure-directing amines, including amines similar to this compound, might offer relevant insights for its use in material science (Weigel et al., 1997).

Medical and Biological Applications

  • Blood Substitutes : The work by Ono et al. (1985) in the synthesis of perfluorochemicals for use as blood substitutes, although not directly mentioning this compound, may provide a context for its potential application in medical fields (Ono et al., 1985).

  • Gas Separation Applications : Fang et al. (2000) discussed the synthesis of hyperbranched polyimides using amines, which could include this compound, for gas separation applications (Fang et al., 2000).

  • Sulfonamide Synthesis : Mukherjee et al. (2018) described a method using calcium triflimide to activate sulfonyl fluorides toward nucleophilic addition with amines, a process potentially applicable to this compound (Mukherjee et al., 2018).

Mechanism of Action

The mechanism of action of amines involves the inhibition of monoamine neurotransmitter reuptake in the presynaptic neuron, which increases serotonin and noradrenaline levels in the synaptic cleft . This mechanism is believed to be the foundation of their anti-depressive effect .

Safety and Hazards

The safety information for 1,1,1-Trifluoropentan-2-amine indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1,1,1-trifluoropentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKRQARROWXYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545203
Record name 1,1,1-Trifluoropentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1481-56-7
Record name 1,1,1-Trifluoro-2-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoropentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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